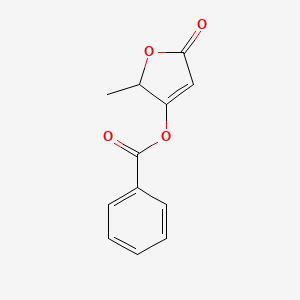![molecular formula C10H15NOS2 B14596849 3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- CAS No. 61211-52-7](/img/structure/B14596849.png)
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a carboxaldehyde group at the 3-position, a dimethylaminomethyl group at the 5-position, and an ethylthio group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 3-thiophenecarboxaldehyde with dimethylamine and ethylthiol under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylaminomethyl and ethylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
Oxidation: 3-Thiophenecarboxylic acid, 5-[(dimethylamino)methyl]-2-(ethylthio)-
Reduction: 3-Thiophenemethanol, 5-[(dimethylamino)methyl]-2-(ethylthio)-
Substitution: Various substituted thiophene derivatives
Applications De Recherche Scientifique
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the dimethylaminomethyl and ethylthio groups can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiophenecarboxaldehyde: Lacks the dimethylaminomethyl and ethylthio groups, making it less versatile in chemical reactions.
2-Thiophenecarboxaldehyde: Similar structure but with the carboxaldehyde group at the 2-position.
5-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of the dimethylaminomethyl group.
Uniqueness
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- is unique due to the presence of both the dimethylaminomethyl and ethylthio groups, which confer distinct chemical reactivity and potential biological activities. These functional groups make it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
61211-52-7 |
|---|---|
Formule moléculaire |
C10H15NOS2 |
Poids moléculaire |
229.4 g/mol |
Nom IUPAC |
5-[(dimethylamino)methyl]-2-ethylsulfanylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H15NOS2/c1-4-13-10-8(7-12)5-9(14-10)6-11(2)3/h5,7H,4,6H2,1-3H3 |
Clé InChI |
NBGHRQAZQCNASO-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C=C(S1)CN(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


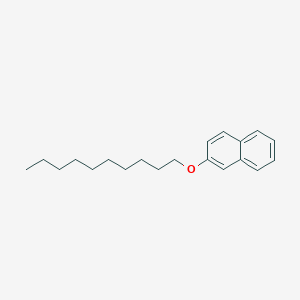
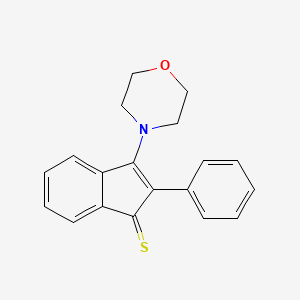
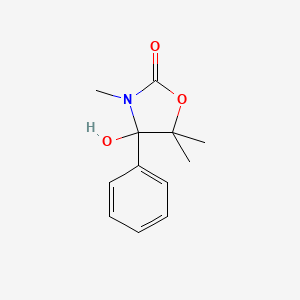

![6-Acetyl-8-ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14596786.png)
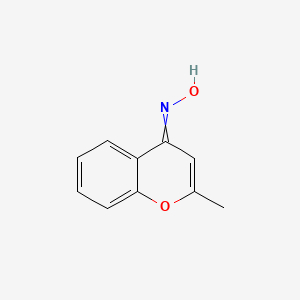
![1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14596800.png)
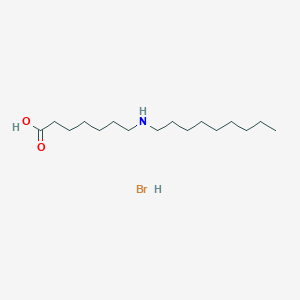

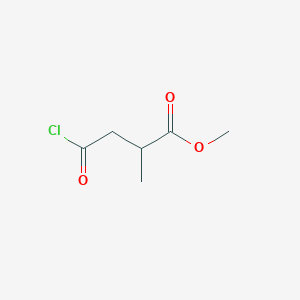
![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)
![1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14596832.png)

